4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile
Overview
Description
4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile is an organic compound that features a unique structure combining adamantane, cyclopropyl, and benzonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with a benzonitrile derivative under specific conditions to form the desired compound. The reaction conditions often include the use of strong bases or acids, solvents like dichloromethane or toluene, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve efficient and cost-effective production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The pathways involved can include inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-ylmethanol
- 1-(2-Adamantylidene)naphthalene-2(1H)-one
- N-(Adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
Uniqueness
4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile is unique due to its combination of adamantane, cyclopropyl, and benzonitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-(1-adamantylmethoxy)-3-cyclopropylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c22-12-14-1-4-20(19(8-14)18-2-3-18)23-13-21-9-15-5-16(10-21)7-17(6-15)11-21/h1,4,8,15-18H,2-3,5-7,9-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMMPJJZAJRVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C#N)OCC34CC5CC(C3)CC(C5)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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